Chemical phosphorylation amidite

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

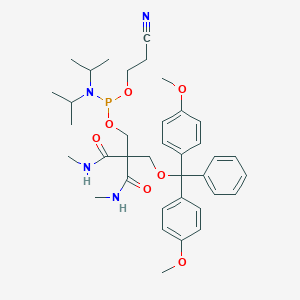

Fórmula molecular |

C37H49N4O7P |

|---|---|

Peso molecular |

692.8 g/mol |

Nombre IUPAC |

2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide |

InChI |

InChI=1S/C37H49N4O7P/c1-27(2)41(28(3)4)49(47-24-12-23-38)48-26-36(34(42)39-5,35(43)40-6)25-46-37(29-13-10-9-11-14-29,30-15-19-32(44-7)20-16-30)31-17-21-33(45-8)22-18-31/h9-11,13-22,27-28H,12,24-26H2,1-8H3,(H,39,42)(H,40,43) |

Clave InChI |

HAUCJKGKHJPPNN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)(C(=O)NC)C(=O)NC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Chemical Phosphorylation Amidites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chemical phosphorylation amidites, essential reagents in the automated solid-phase synthesis of oligonucleotides. It details their chemical properties, applications, and the experimental protocols for their use, offering a technical resource for researchers and professionals in the fields of molecular biology, drug development, and synthetic chemistry.

Introduction to Chemical Phosphorylation Amidites

Chemical phosphorylation amidites are specialized phosphoramidite (B1245037) reagents designed to introduce a phosphate (B84403) group at the 5' or 3' terminus of a synthetic oligonucleotide. This chemical approach offers a cost-effective and highly efficient alternative to traditional enzymatic methods, such as the use of T4 polynucleotide kinase and ATP.[1][2] The introduction of terminal phosphates is crucial for a variety of biological applications, including:

-

Ligation: 5'-phosphorylated oligonucleotides are substrates for DNA and RNA ligases, enabling their use as linkers, adaptors, and in gene construction.[2]

-

Blocking Enzyme Activity: A 3'-phosphate group can be used to block the extension of an oligonucleotide by DNA polymerases, a technique commonly employed in PCR and other molecular biology applications.[2]

-

Biological Mimicry: Terminal phosphorylation is essential for mimicking the structure of naturally occurring nucleic acids, which is important in studies of DNA repair, RNAi pathways, and other cellular processes.[3]

Types of Chemical Phosphorylation Amidites

Several types of chemical phosphorylation reagents (CPRs) are commercially available, each with distinct chemical structures and properties that influence their application and the subsequent purification strategy. The primary distinction lies in the nature of the protecting groups, particularly the presence and stability of a 4,4'-dimethoxytrityl (DMT) group.

| Reagent Name | Physical Form | Key Features | Purification Compatibility |

| Chemical Phosphorylation Reagent (CPR) | Viscous oil | The original reagent for chemical phosphorylation. The DMT group is removed during the standard deprotection step.[1][4] | DMT-off only |

| Chemical Phosphorylation Reagent II (CPR II) | Viscous oil | Contains a DMT group on a side chain that is stable to base cleavage, allowing for DMT-on purification.[2][4][5] | DMT-on and DMT-off |

| Solid Chemical Phosphorylation Reagent II (Solid CPR II) | Powder | A solid, easy-to-handle version of CPR II with similar performance characteristics.[5][6] More stable than the liquid CPR II.[7] | DMT-on and DMT-off |

The Chemistry of Phosphorylation

The incorporation of a phosphate group using a chemical phosphorylation amidite follows the standard phosphoramidite chemistry cycle employed in solid-phase oligonucleotide synthesis.

The Synthesis Cycle

The synthesis cycle consists of four main steps:

-

Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane), exposing a free 5'-hydroxyl group.[8]

-

Coupling: The this compound, activated by a catalyst such as 1H-tetrazole or a derivative, reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.[8][9]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.[8][9] For some phosphorylation reagents, this step is omitted after the addition of the phosphorylation amidite to maximize phosphorylation efficiency.[10]

-

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.[8][9]

This cycle is repeated for each subsequent nucleoside phosphoramidite until the desired oligonucleotide sequence is synthesized. The final cycle involves the addition of the this compound.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

Reagent Preparation

-

Phosphorylation Amidite Solution: Dissolve the this compound in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.[11] For viscous oil reagents, this may take up to 10 minutes with periodic swirling.[12] Ensure anhydrous conditions are maintained. The solution is typically stable for 2-3 days when stored under inert gas at 2-8°C.[12]

Automated Synthesis

-

Instrument Setup: Program the automated DNA/RNA synthesizer with the desired oligonucleotide sequence.

-

Coupling Step: For the final coupling step with the this compound, a coupling time of 6 minutes is generally recommended.[10][13] Standard coupling times for nucleoside phosphoramidites are typically shorter (around 30 seconds).[11]

-

Capping after Phosphorylation: For CPR II, it is recommended to omit the capping step after the coupling of the phosphorylation amidite to maximize the yield of the phosphorylated product.[10] For Solid CPR II, no changes to the standard synthesis cycle are necessary.[4]

Caption: Workflow for 5'-phosphorylation of oligonucleotides.

Cleavage and Deprotection

The cleavage of the oligonucleotide from the solid support and the removal of protecting groups are critical steps that vary depending on the type of this compound used and the desired purification strategy.

-

Standard Deprotection (for CPR and DMT-off CPR II/Solid CPR II):

-

Treat the solid support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[12]

-

Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and the phosphate backbone.[8]

-

For CPR, this standard deprotection also results in a β-elimination reaction that generates the 5'-phosphate.[4] Complete deprotection to the 5'-phosphate requires a minimum of 17 hours at room temperature or 4 hours at 55°C in ammonium hydroxide.[4][12]

-

-

DMT-on Purification Protocol (for CPR II and Solid CPR II):

-

After synthesis with the DMT group left on the 5'-terminus (DMT-on), cleave the oligonucleotide from the support and deprotect the nucleobases using standard conditions (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours). The DMT group on the CPR II/Solid CPR II linker remains intact.

-

Purify the DMT-on oligonucleotide using a reversed-phase (RP) HPLC or a purification cartridge. The hydrophobic DMT group allows for the separation of the full-length product from truncated failure sequences.[14]

-

After purification, remove the DMT group by treating the oligonucleotide with a mild acid (e.g., 80% acetic acid in water for 15-30 minutes).

-

To generate the final 5'-phosphate, a brief treatment with a mild base is required. For CPR II, this can be achieved by adding an equal volume of concentrated ammonium hydroxide to the eluted oligonucleotide and incubating for 15 minutes at room temperature.[7]

-

Caption: Deprotection and purification pathways for phosphorylated oligonucleotides.

Purification and Analysis

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for purifying DMT-on oligonucleotides. The separation is based on the hydrophobicity of the DMT group.

-

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This technique separates oligonucleotides based on the number of phosphate groups and is suitable for purifying DMT-off phosphorylated oligonucleotides.

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high-resolution separation based on size and is often used for the purification of long or highly pure oligonucleotides.[3]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final phosphorylated oligonucleotide, verifying the success of the synthesis and phosphorylation.

Quantitative Data

The efficiency of the chemical phosphorylation step and the overall yield of the final product are critical parameters. While exact yields can vary depending on the oligonucleotide sequence, length, and synthesis conditions, the following table provides a general comparison of the expected performance of different phosphorylation reagents.

| Parameter | CPR | CPR II / Solid CPR II (DMT-off) | CPR II / Solid CPR II (DMT-on) |

| Coupling Efficiency | >95% | >95% | >95% |

| Overall Yield | Moderate | Moderate to High | High |

| Purity after Cleavage | Lower (contains failure sequences) | Lower (contains failure sequences) | Higher (enriched for full-length product) |

| Final Purity | Dependent on purification method | Dependent on purification method | Very High (>95% achievable with HPLC) |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Phosphorylation Efficiency | 1. Degraded or wet phosphorylation amidite.[15] 2. Inefficient coupling. | 1. Use fresh, anhydrous reagents. 2. Increase the coupling time for the phosphorylation amidite. Omit the capping step after phosphorylation for CPR II.[10] |

| Incomplete Deprotection of the Phosphate Group | Insufficient deprotection time or temperature. | Ensure complete deprotection by following the recommended conditions (e.g., for CPR, 17 hours at room temperature or 4 hours at 55°C in ammonium hydroxide).[4] For CPR II, ensure the final base treatment step is performed after DMT removal.[7] |

| Loss of Product during Purification | 1. For DMT-on purification, premature loss of the DMT group. 2. Improper purification conditions. | 1. Ensure that the deprotection conditions are not too harsh to cleave the DMT group from CPR II/Solid CPR II. 2. Optimize the purification protocol (e.g., gradient, pH) for the specific oligonucleotide. |

| Presence of Side Products | Incomplete capping, leading to n-1 species. Side reactions during deprotection. | Ensure efficient capping during the synthesis cycles. Use optimized deprotection conditions to minimize side reactions. |

References

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. Chemical Phosphorylating Reagent (CPR II) | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Phosphorylated Oligonucleotides, Terminal Phosphate Oligo Modification [biosyn.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 9. biotage.com [biotage.com]

- 10. Chemical Phosphorylation Reagent [metkinenchemistry.com]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

- 14. dupont.com [dupont.com]

- 15. neb.com [neb.com]

The Core Principles of Chemical Phosphorylation in Oligonucleotide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a phosphate (B84403) group onto the 5' or 3' terminus of a synthetic oligonucleotide is a critical modification for a multitude of applications in molecular biology, diagnostics, and therapeutics. This guide provides a comprehensive overview of the chemical principles underpinning the phosphorylation of oligonucleotides, with a focus on the widely adopted solid-phase synthesis methodologies.

Introduction to Oligonucleotide Phosphorylation

Chemically synthesized oligonucleotides, unlike their counterparts produced in vivo, lack a terminal phosphate group. Phosphorylation is therefore a requisite post-synthetic or intra-synthetic modification for applications such as:

-

Ligation: 5'-phosphorylation is essential for the enzymatic ligation of oligonucleotides into vectors or for the construction of longer DNA or RNA fragments.[1]

-

Gene Construction: Enables the assembly of synthetic genes from smaller oligonucleotide fragments.

-

Probing and Labeling: Phosphorylated oligonucleotides can be further modified for the attachment of labels or probes.

-

Therapeutic Applications: Phosphorothioate (B77711) modifications, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, are used to enhance nuclease resistance in antisense oligonucleotides.[2]

-

Inhibition of Degradation: 3'-phosphorylation can inhibit the action of certain 3'-exonucleases, thereby increasing the stability of the oligonucleotide.[1]

Primary Methods of Chemical Phosphorylation

The two predominant methods for the chemical synthesis of oligonucleotides, the phosphoramidite (B1245037) and H-phosphonate methods, both accommodate the introduction of terminal phosphates.

The Phosphoramidite Method

The phosphoramidite method is the gold standard for automated solid-phase oligonucleotide synthesis due to its high coupling efficiency and reliability.[3][4][5] The synthesis proceeds in a four-step cycle for each nucleotide addition.[3][6] Phosphorylation is typically achieved by using a specific phosphorylating phosphoramidite reagent in the final coupling step.

The Synthesis Cycle:

-

Deblocking (Detritylation): The 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support, is deprotected by removing the acid-labile dimethoxytrityl (DMT) group.[7][8]

-

Coupling: The activated phosphoramidite monomer (either a standard nucleoside phosphoramidite or a phosphorylating phosphoramidite) is coupled to the free 5'-hydroxyl group of the oligonucleotide chain.[9]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[10]

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.[9][]

A variety of chemical phosphorylation reagents (CPRs) are available as phosphoramidites. These reagents are designed to introduce a phosphate group at the 5' or 3' terminus.

-

5'-Phosphorylation: A common approach involves the use of a phosphoramidite reagent that, after coupling and oxidation, results in a protected phosphate group at the 5'-end. This protecting group is then removed during the final deprotection step.[12][13] A widely used reagent is bis(beta-cyanoethoxy)-N,N-diisopropylaminophosphine.[14]

-

3'-Phosphorylation: This is typically achieved by starting the synthesis with a solid support (e.g., controlled pore glass - CPG) that has a linker containing a protected phosphate group.[12]

The H-Phosphonate Method

The H-phosphonate method offers an alternative route for oligonucleotide synthesis.[4] A key difference from the phosphoramidite method is that the internucleotide linkage formed is an H-phosphonate diester, which is stable under the reaction conditions and does not require oxidation at each cycle.[15] A single oxidation step is performed at the end of the synthesis to convert all H-phosphonate linkages to phosphodiesters.[15][16]

The Synthesis Cycle:

-

Deblocking (Detritylation): Similar to the phosphoramidite method, the 5'-DMT group is removed.

-

Coupling: A 5'-DMT-protected nucleoside 3'-H-phosphonate monomer is activated and coupled to the free 5'-hydroxyl group.[15]

-

Capping (Optional): Capping can be performed to block unreacted hydroxyl groups.

This method's primary advantage is the ability to introduce various backbone modifications in the final oxidation step. For instance, using a sulfurizing agent instead of an oxidizing agent will produce a phosphorothioate backbone.[15] However, the coupling efficiency of the H-phosphonate method is generally lower than that of the phosphoramidite method.[4]

Protecting Groups for the Phosphate Moiety

During chemical synthesis, the phosphate group must be protected to prevent unwanted side reactions. The choice of protecting group is crucial as it must be stable throughout the synthesis cycles and readily removable during the final deprotection step without damaging the oligonucleotide.

| Protecting Group | Chemical Structure | Removal Conditions | Notes |

| β-Cyanoethyl | -CH₂CH₂CN | β-elimination with aqueous ammonia | The most common phosphate protecting group in phosphoramidite chemistry. |

| Methyl | -CH₃ | Nucleophilic substitution (e.g., with thiophenol) | Less commonly used now due to harsher deprotection conditions.[17] |

| Allyl | -CH₂CH=CH₂ | Palladium-catalyzed removal | Offers mild deprotection conditions but requires a specific catalyst.[18][19] |

| Aryl Groups | e.g., -Phenyl | Can prevent side reactions like sulfonation of the 5'-hydroxyl group.[20] | Used in the phosphotriester approach.[20] |

The Oxidation Step

In the phosphoramidite method, the oxidation step is critical for converting the unstable phosphite triester into a stable phosphate triester.[] This step ensures the integrity of the DNA backbone.[]

-

Standard Oxidizer: A solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water is commonly used.[9][]

-

Alternative Oxidizers: For sensitive modifications or when iodine is incompatible, other oxidizing agents like (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) can be employed.[18]

Deprotection of Phosphorylated Oligonucleotides

The final step in solid-phase synthesis is deprotection, which involves three key processes:

-

Cleavage from the Solid Support: The oligonucleotide is released from the solid support.

-

Phosphate Deprotection: The protecting groups on the phosphate backbone are removed.

-

Base Deprotection: The protecting groups on the nucleobases are removed.

Typically, these steps are accomplished by treating the solid support with concentrated aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of methylamine (B109427) and ammonia.[10][21][22] The specific conditions (temperature and duration) depend on the nature of the protecting groups used and the presence of any sensitive modifications.

Experimental Protocols

Protocol for 5'-Phosphorylation using a Chemical Phosphorylation Reagent (Phosphoramidite Method)

This protocol outlines the final coupling step for introducing a 5'-phosphate group using a commercially available chemical phosphorylation reagent (CPR) on an automated DNA synthesizer.

-

Synthesis: The oligonucleotide is synthesized using standard phosphoramidite chemistry cycles.

-

Final Deblocking: The 5'-DMT group of the terminal nucleotide is removed as per the standard protocol.

-

Phosphorylation Coupling:

-

A solution of the chemical phosphorylation phosphoramidite (e.g., 0.1 M in acetonitrile) is delivered to the synthesis column.

-

An activator (e.g., 0.45 M tetrazole in acetonitrile) is simultaneously delivered to the column.

-

The coupling reaction is allowed to proceed for a time recommended by the reagent manufacturer (typically 2-5 minutes).

-

-

Capping: The capping step is performed as usual to block any unreacted 5'-hydroxyls.

-

Oxidation: The phosphite triester is oxidized to a phosphate triester using the standard iodine-based oxidizing solution.

-

Deprotection: The oligonucleotide is cleaved from the support and deprotected using standard procedures (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours).

Protocol for Enzymatic 5'-Phosphorylation (Post-Synthesis)

An alternative to chemical phosphorylation during synthesis is enzymatic phosphorylation after the oligonucleotide has been synthesized, deprotected, and purified.

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Unmodified oligonucleotide (e.g., 300 pmol)

-

10X T4 Polynucleotide Kinase (PNK) Reaction Buffer (5 µl)

-

10 mM ATP (5 µl)

-

T4 Polynucleotide Kinase (1 µl, 10 U/µl)

-

Nuclease-free water to a final volume of 50 µl

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[23][24]

-

Enzyme Inactivation: Inactivate the T4 PNK by heating the reaction at 65°C for 20 minutes.[23][24]

-

Purification (Optional): The phosphorylated oligonucleotide can be used directly or purified using a commercial PCR cleanup kit.[25]

| Parameter | Chemical Phosphorylation | Enzymatic Phosphorylation |

| Timing | During solid-phase synthesis | Post-synthesis and purification |

| Scalability | Easily scalable with synthesis scale | Can be more costly for large quantities |

| Purity | Integrated into synthesis and purification | Requires a separate purification step |

| Reproducibility | High | Can be variable depending on enzyme activity |

Conclusion

The chemical phosphorylation of synthetic oligonucleotides is a well-established and robust process, integral to the production of functional nucleic acid molecules for a vast array of research and diagnostic applications. The phosphoramidite method, with its specialized phosphorylating reagents, offers a highly efficient and automated route for the direct synthesis of phosphorylated oligonucleotides. Understanding the core principles of the underlying chemistry, including the roles of protecting groups, the oxidation step, and final deprotection, is paramount for researchers and professionals in the field to optimize their synthesis strategies and ensure the production of high-quality, functional oligonucleotides.

References

- 1. Phosphorylated Oligonucleotides, Terminal Phosphate Oligo Modification [biosyn.com]

- 2. Phosphorothioate Oligonucleotides [sigmaaldrich.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 5. twistbioscience.com [twistbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. atdbio.com [atdbio.com]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 12. glenresearch.com [glenresearch.com]

- 13. Chemical phosphorylation reagent | AxisPharm [axispharm.com]

- 14. A chemical 5'-phosphorylation of oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gene Link: Phosphonate Oligos [genelink.com]

- 16. glenresearch.com [glenresearch.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Comparative Study on Phosphate Protecting Groups in Oligonucleotide Synthesis by the Phosphotriester Approach [jstage.jst.go.jp]

- 21. glenresearch.com [glenresearch.com]

- 22. researchgate.net [researchgate.net]

- 23. neb.com [neb.com]

- 24. static.igem.org [static.igem.org]

- 25. neb.com [neb.com]

An In-depth Technical Guide to the Chemical Structure of Phosphorylation Amidites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures of phosphoramidites used for the phosphorylation of synthetic oligonucleotides. It details the core structural components, variations for 5', 3', and internal phosphorylation, and their chemical properties. This guide also includes experimental protocols and quantitative data to aid researchers in the effective application of these critical reagents in oligonucleotide synthesis.

Core Chemical Structure of Phosphoramidites

Phosphoramidites are the foundational building blocks for the chemical synthesis of oligonucleotides. Their unique structure allows for the controlled, stepwise addition of nucleotide monomers to a growing oligonucleotide chain with high efficiency. The core structure of a phosphoramidite (B1245037) consists of a central trivalent phosphorus atom bonded to a diisopropylamino group, a protecting group (typically 2-cyanoethyl), and the hydroxyl group of a nucleoside or other chemical moiety.

The key features of the phosphoramidite structure are:

-

Trivalent Phosphorus: This highly reactive center is susceptible to activation by a weak acid, such as tetrazole, initiating the coupling reaction.

-

Diisopropylamino Group: This bulky amine serves as a leaving group during the coupling reaction, facilitating the formation of a new phosphite (B83602) triester linkage.

-

2-Cyanoethyl Group: This protecting group shields the phosphite from unwanted side reactions during synthesis and is readily removed under mild basic conditions during the final deprotection step.[1]

-

Protecting Groups on the Nucleoside: To ensure the specificity of the coupling reaction, other reactive groups on the nucleoside are protected. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle to allow for chain extension. The exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) are protected with acyl groups like benzoyl (Bz) or isobutyryl (iBu).

Phosphoramidites for Terminal Phosphorylation

The introduction of a terminal phosphate (B84403) group is essential for many biological applications of synthetic oligonucleotides, including enzymatic ligation, PCR, and gene construction.[2] Chemical phosphorylation using specific phosphoramidite reagents offers a reliable and efficient alternative to enzymatic methods.

5'-Phosphorylation Amidites

Several reagents have been developed for the chemical phosphorylation of the 5'-terminus of an oligonucleotide. The most common are Chemical Phosphorylation Reagent (CPR) and Chemical Phosphorylation Reagent II (CPR II).

Chemical Phosphorylation Reagent (CPR):

The full chemical name for CPR is 2-[2-(4,4'-Dimethoxytrityloxy)ethylsulfonyl]ethyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite.[3] Its structure includes a DMT group that allows for the monitoring of coupling efficiency via trityl cation assay. However, this DMT group is removed during the final deprotection step, making it incompatible with DMT-on purification methods.[4]

Chemical Phosphorylation Reagent II (CPR II):

CPR II was developed to overcome the purification limitations of CPR. Its chemical formula is C₃₉H₅₁N₂O₉P.[5] This reagent contains a DMT group on a side chain that is stable to the basic conditions used for cleavage and deprotection of the oligonucleotide. This allows for the purification of the full-length, 5'-phosphorylated oligonucleotide using reverse-phase cartridges or HPLC.[5] The DMT group is subsequently removed with a mild acid treatment, followed by a brief incubation with ammonium (B1175870) hydroxide (B78521) to yield the final 5'-phosphate.[5] A solid version of CPR II is also available, which offers easier handling and aliquoting.[6]

3'-Phosphorylation

3'-Phosphorylation is typically achieved using a solid support, such as controlled pore glass (CPG), that has been pre-functionalized with a phosphoramidite linker that will generate a 3'-phosphate upon cleavage and deprotection of the oligonucleotide. These are commonly referred to as 3'-Phosphate CPGs. This method allows for the direct synthesis of oligonucleotides with a 3'-phosphate group, which can be used to block the 3'-end from extension by DNA polymerases or to prevent ligation.

Internal Phosphorylation Amidites

The introduction of a phosphate group at an internal position within an oligonucleotide can be achieved using specialized phosphoramidite modifiers. These reagents are designed to have a reactive phosphoramidite group for coupling into the growing oligonucleotide chain and a protected hydroxyl group that, upon deprotection, can be subsequently phosphorylated in a separate chemical step. Alternatively, some internal modifiers are designed with a protected phosphate group that is incorporated directly during synthesis.

Quantitative Data on Phosphorylating Amidites

The efficiency of the coupling reaction is a critical factor in oligonucleotide synthesis, as it directly impacts the yield of the full-length product. While standard nucleoside phosphoramidites typically exhibit coupling efficiencies greater than 99%, the efficiency of phosphorylating amidites can vary.

| Reagent | Typical Coupling Time | Reported Coupling Efficiency | Reference |

| Chemical Phosphorylation Reagent (CPR) | Standard | >99% | [1] |

| Chemical Phosphorylation Reagent II (CPR II) | 6 minutes | >99% | [5][7] |

Experimental Protocols

Protocol for 5'-Phosphorylation using CPR II on an Automated DNA Synthesizer

This protocol outlines the general steps for incorporating a 5'-phosphate group using CPR II on a standard automated DNA synthesizer.

-

Reagent Preparation: Dissolve CPR II in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Synthesis Program: Program the DNA synthesizer to perform the standard synthesis cycle for the desired oligonucleotide sequence.

-

Final Coupling Step: In the final coupling step, deliver the CPR II solution to the synthesis column instead of a nucleoside phosphoramidite. A longer coupling time of 6 minutes is recommended for CPR II to ensure high efficiency.[5]

-

DMT-On Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect the nucleobases using standard procedures (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine), while leaving the DMT group on the 5'-terminus intact.

-

Purification: Purify the DMT-on oligonucleotide using a reverse-phase cartridge or HPLC.

-

DMT Removal and Final Deprotection: Treat the purified oligonucleotide with a mild acid (e.g., 80% acetic acid) to remove the DMT group. Subsequently, treat with a mild base (e.g., dilute ammonium hydroxide) to remove the remaining protecting group from the phosphate, yielding the final 5'-phosphorylated oligonucleotide.[5]

Visualizations of Workflows and Signaling Pathways

Workflow for Enzymatic Ligation of Phosphorylated Oligonucleotides

Chemically synthesized oligonucleotides bearing a 5'-phosphate are critical substrates for enzymatic ligation reactions, which are used to join two or more oligonucleotides together to create longer DNA or RNA strands.

Signaling Pathway of RIG-I Activation by 5'-Triphosphate RNA

The innate immune receptor RIG-I (Retinoic acid-Inducible Gene I) is a key sensor of viral RNA in the cytoplasm. The activation of RIG-I is critically dependent on the presence of a 5'-triphosphate on the viral RNA, a feature that distinguishes it from host cellular RNA.[8][9]

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. Chemical Phosphorylating Reagent (CPR II) | LGC, Biosearch Technologies [biosearchtech.com]

- 3. A chemical 5'-phosphorylation of oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. The Structural Basis of 5′ Triphosphate Double-stranded RNA Recognition by RIG-I C-terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

mechanism of phosphoramidite coupling reaction

An in-depth technical guide for researchers, scientists, and drug development professionals on the core mechanism of the phosphoramidite (B1245037) coupling reaction.

Introduction to Phosphoramidite Chemistry

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics (e.g., antisense oligonucleotides, siRNA), and synthetic biology.[1] The phosphoramidite method, first introduced in the early 1980s, has become the gold standard for this process due to its high efficiency and amenability to automation.[2][3] This approach facilitates the stepwise, sequential addition of nucleotide building blocks to a growing DNA or RNA chain on a solid support.[2][] The success of synthesizing long, high-fidelity oligonucleotides hinges on the near-quantitative efficiency of each step in the synthesis cycle, with the coupling reaction being the most critical.[5]

The Solid-Phase Oligonucleotide Synthesis Cycle

Solid-phase oligonucleotide synthesis operates via a repeating four-step cycle for each nucleotide added to the chain.[2][6][7] The entire process is typically performed on an automated synthesizer under anhydrous conditions to prevent hydrolysis of the reagents.[7]

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside anchored to the solid support.[2][8][9] This is achieved by treating the support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[2][8] This step exposes the 5'-hydroxyl group, making it available for the subsequent reaction.[2][10] The orange-colored DMT cation released during this step can be measured spectrophotometrically to monitor the efficiency of each cycle.

-

Coupling: The activated phosphoramidite monomer is added to the free 5'-hydroxyl group of the growing oligonucleotide chain.[] This crucial step, which forms the new internucleotide linkage, is the focus of this guide and is detailed below.

-

Capping: Because the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups remain unreacted.[9] To prevent these from reacting in subsequent cycles, which would result in sequences with deletions, they are permanently blocked or "capped".[9][10] This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[2]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and must be converted to a more stable pentavalent phosphate (B84403) triester.[2][9] This is accomplished by oxidation, typically using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[8] This step completes the cycle, and the process is repeated, starting with the detritylation of the newly added nucleotide, until the desired sequence is assembled.[3]

Caption: Workflow of the four primary steps in a single cycle of solid-phase oligonucleotide synthesis.

The Core Mechanism of the Phosphoramidite Coupling Reaction

The coupling step is the heart of oligonucleotide synthesis, where a new phosphite triester bond is formed between the 5'-hydroxyl of the growing chain and the incoming phosphoramidite monomer.[1] This reaction requires an activator, typically a weak acid, to proceed efficiently.[1][2]

The mechanism involves two key events:

-

Activation of the Phosphoramidite: The phosphoramidite monomer itself is relatively stable and not sufficiently electrophilic to react quickly with the hydroxyl group.[] The activator, such as 1H-Tetrazole or its derivatives, protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite.[][11]

-

Nucleophilic Attack and Bond Formation: Protonation makes the diisopropylamino group a good leaving group.[] This creates a highly reactive intermediate that is susceptible to nucleophilic attack.[2][] The free 5'-hydroxyl group of the support-bound oligonucleotide then attacks the electrophilic phosphorus center.[] This attack displaces the protonated diisopropylamine (B44863) and an activator molecule (acting as a nucleophilic catalyst), resulting in the formation of the desired phosphite triester linkage.[11][12]

While acid catalysis is a primary function, studies have shown that activators like tetrazole also act as nucleophilic catalysts, where the tetrazolide anion displaces the diisopropylamine group to form a highly reactive phosphotetrazolide intermediate.[11][12][13] This intermediate then rapidly reacts with the 5'-hydroxyl group.[11]

Caption: The activation and coupling steps of the phosphoramidite reaction mechanism.

Data Presentation: Activators and Coupling Efficiency

The choice of activator significantly impacts the kinetics and efficiency of the coupling reaction.[][] An ideal activator promotes a rapid and complete reaction while minimizing side reactions.[] High stepwise coupling efficiency (>99%) is critical, as a small decrease can dramatically lower the overall yield of the final full-length oligonucleotide.[][5]

| Activator | Typical Concentration | Key Characteristics & pKa | Reported Performance / Coupling Efficiency |

| 1H-Tetrazole | 0.45 M | The historical standard activator; moderate acidity (pKa ~4.9).[11][15] Can have solubility limitations in acetonitrile (B52724).[] | The accepted standard for routine DNA synthesis, but less effective for sterically hindered monomers (e.g., 2'-O-Methyl RNA).[11][16] |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | More acidic than 1H-Tetrazole (pKa ~4.3), leading to faster reaction rates.[15] Preferred for RNA synthesis.[16] | Improves the rate of reaction compared to 1H-Tetrazole.[15] |

| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | More acidic than 1H-Tetrazole (pKa ~4.0), providing faster kinetics.[15] Often used for RNA and modified base synthesis.[16] | Higher reactivity makes it suitable for sterically demanding syntheses.[16] |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | Less acidic than tetrazole (pKa ~5.2) but more nucleophilic.[15] Highly soluble in acetonitrile.[11][15] | Allows for a significant reduction in phosphoramidite excess.[11] In one study of a 34-mer, 1.0 M DCI gave a 54% yield, while 0.45 M tetrazole gave no satisfactory product.[11][15] |

Experimental Protocols: Standard Phosphoramidite Coupling Cycle

The following is a generalized protocol for a single cycle of solid-phase oligonucleotide synthesis on an automated synthesizer. Reagent volumes, concentrations, and wait times may be optimized based on the synthesizer, synthesis scale, and specific sequence.

Reagents & Solvents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Activator Solution: e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

-

Phosphoramidite Solutions: 0.1 M of A, C, G, T phosphoramidites in anhydrous acetonitrile.

-

Capping Solution A: Acetic Anhydride in THF/Pyridine.

-

Capping Solution B: 16% 1-Methylimidazole in THF.

-

Oxidizer Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Wash Solvent: Anhydrous Acetonitrile.

Methodology:

-

Step 1: Detritylation

-

The synthesis column containing the solid support is washed with anhydrous acetonitrile.

-

The Deblocking Solution (3% TCA in DCM) is passed through the column for approximately 60-90 seconds to remove the 5'-DMT group.[8]

-

The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Step 2: Coupling

-

The Activator Solution (e.g., 0.25 M DCI) and the appropriate Phosphoramidite Solution are simultaneously delivered to the synthesis column.

-

The reaction is allowed to proceed for a specified time (the "coupling time"). This can range from 30 seconds for standard DNA bases to several minutes for modified or RNA bases.[8] A typical molar excess for the phosphoramidite is 5-fold relative to the solid support loading.[8]

-

Following the coupling, the column is washed with anhydrous acetonitrile.

-

-

Step 3: Capping

-

Capping Solution A and Capping Solution B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

-

The reaction is allowed to proceed for approximately 30-60 seconds.

-

The column is washed with anhydrous acetonitrile.

-

-

Step 4: Oxidation

-

The Oxidizer Solution (0.02 M Iodine) is delivered to the column.

-

The reaction proceeds for approximately 30-60 seconds to convert the phosphite triester to a stable phosphate triester.

-

The column is washed with anhydrous acetonitrile.

-

This completes one full cycle. The process is repeated by returning to Step 1 for the next nucleotide in the sequence. After the final sequence is assembled, the oligonucleotide is cleaved from the solid support and deprotected using a base, such as a mixture of ammonia (B1221849) and methylamine.[7][17]

References

- 1. nbinno.com [nbinno.com]

- 2. alfachemic.com [alfachemic.com]

- 3. twistbioscience.com [twistbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. alfachemic.com [alfachemic.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glenresearch.com [glenresearch.com]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to 5'-Phosphorylation of Oligonucleotides: Methods, Applications, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The addition of a phosphate (B84403) group to the 5'-terminus of an oligonucleotide, a process known as 5'-phosphorylation, is a fundamental and often critical step in a wide array of molecular biology techniques and therapeutic applications. This modification is essential for creating a substrate for DNA and RNA ligases, which catalyze the formation of a phosphodiester bond between the 5'-phosphate of one nucleic acid strand and the 3'-hydroxyl of another. This guide provides a comprehensive overview of the methods for 5'-phosphorylation, their applications, and detailed experimental protocols.

The Importance of the 5'-Phosphate Group

Oligonucleotides synthesized chemically typically possess a 5'-hydroxyl group. While this is suitable for many applications, such as their use as primers in PCR, the absence of a 5'-phosphate group prevents their participation in enzymatic ligation reactions.[1][2] Therefore, 5'-phosphorylation is a prerequisite for techniques including:

-

Molecular Cloning: For the ligation of DNA inserts into plasmid vectors.[3][4]

-

DNA and RNA Ligation: Joining nucleic acid fragments together, for example, in the construction of longer genes or in adapter ligation for next-generation sequencing (NGS).[3][5]

-

CRISPR-Cas9 Gene Editing: 5'-triphosphorylated guide RNAs can enhance gene editing efficiency and activate specific immune pathways.[6][7]

-

RNA Interference (RNAi): A 5'-phosphate on small interfering RNAs (siRNAs) is required for their proper loading into the RNA-induced silencing complex (RISC).[8]

-

Therapeutic Applications: 5'-triphosphate oligonucleotides can act as potent immunostimulants by activating pattern recognition receptors like RIG-I, making them valuable in vaccine development and immunotherapy.[7][8][9]

Methods for 5'-Phosphorylation of Oligonucleotides

There are two primary approaches for phosphorylating the 5'-end of an oligonucleotide: enzymatic phosphorylation and chemical phosphorylation.

Enzymatic Phosphorylation

The most common enzymatic method utilizes T4 Polynucleotide Kinase (T4 PNK).[5] This enzyme catalyzes the transfer of the γ-phosphate from ATP to the 5'-hydroxyl terminus of both DNA and RNA.[5][10] T4 PNK can also possess 3'-phosphatase activity, which removes phosphate groups from the 3'-terminus.[5]

Advantages of Enzymatic Phosphorylation:

-

High efficiency for a wide range of substrates, including single-stranded and double-stranded DNA and RNA.

-

The reaction is typically performed in an aqueous buffer under mild conditions.

Disadvantages of Enzymatic Phosphorylation:

-

Requires a separate enzymatic step following oligonucleotide synthesis and purification.

-

The enzyme must be heat-inactivated or removed before subsequent enzymatic reactions like ligation.[11][12]

-

Phosphorylation of PCR products can be inefficient; it is often recommended to phosphorylate the primers before the PCR reaction.[10]

Chemical Phosphorylation

Chemical phosphorylation involves the use of a specific phosphoramidite (B1245037) reagent during solid-phase oligonucleotide synthesis.[13][14] This reagent is added as the final step in the synthesis cycle to introduce the 5'-phosphate group.

Advantages of Chemical Phosphorylation:

-

The phosphorylation is integrated into the oligonucleotide synthesis process, eliminating the need for a separate enzymatic step.[13]

-

It can be a more cost-effective option for large-scale production of phosphorylated oligonucleotides.[15]

Disadvantages of Chemical Phosphorylation:

-

May require specialized phosphoramidite reagents and modifications to the standard synthesis protocol.[14]

-

Purification of the final phosphorylated oligonucleotide can be challenging.[8]

The following diagram illustrates the general workflow for enzymatic phosphorylation.

Experimental Protocols

Protocol for Enzymatic Phosphorylation using T4 Polynucleotide Kinase

This protocol is a general guideline for the non-radioactive phosphorylation of oligonucleotides.

Materials:

-

Oligonucleotide to be phosphorylated

-

T4 Polynucleotide Kinase (10 U/µL)

-

10X T4 PNK Reaction Buffer

-

ATP (10 mM)

-

Nuclease-free water

Procedure:

-

Set up the following reaction in a microcentrifuge tube on ice:

Component Volume Final Concentration Oligonucleotide (up to 300 pmol of 5' termini) X µL 10X T4 PNK Reaction Buffer 5 µL 1X ATP (10 mM) 5 µL 1 mM T4 Polynucleotide Kinase (10 U/µL) 1 µL 10 units Nuclease-free water to 50 µL Total Volume 50 µL Note: 1X T4 DNA Ligase Buffer can often be used in place of T4 PNK buffer as it contains 1 mM ATP.[11][15]

-

Mix the components gently by pipetting up and down, and briefly centrifuge to collect the contents at the bottom of the tube.

-

Incubate the reaction at 37°C for 30 minutes.[11]

-

Heat-inactivate the enzyme by incubating at 65°C for 20 minutes.[11]

-

The phosphorylated oligonucleotide is now ready for downstream applications, such as ligation.

The following table summarizes typical reaction conditions for T4 PNK from different suppliers.

| Parameter | Thermo Fisher Scientific[12] | New England Biolabs (NEB)[11] |

| Oligonucleotide Amount | 1-20 pmol of 5'-termini | up to 300 pmol of 5'-termini |

| Reaction Volume | 20 µL | 50 µL |

| Incubation Temperature | 37°C | 37°C |

| Incubation Time | 20 minutes | 30 minutes |

| Heat Inactivation | 75°C for 10 minutes | 65°C for 20 minutes |

Protocol for DNA Ligation using T4 DNA Ligase

This protocol describes the ligation of a 5'-phosphorylated DNA insert into a dephosphorylated vector.

Materials:

-

5'-phosphorylated DNA insert

-

Linearized and dephosphorylated vector DNA

-

T4 DNA Ligase

-

10X T4 DNA Ligase Reaction Buffer

-

Nuclease-free water

Procedure:

-

Set up the ligation reaction on ice. It is common to use a 1:3 molar ratio of vector to insert.

Component Volume 10X T4 DNA Ligase Buffer 2 µL Vector DNA (e.g., 50 ng) X µL Insert DNA (3-fold molar excess) Y µL Nuclease-free water to 19 µL T4 DNA Ligase 1 µL | Total Volume | 20 µL |

-

Gently mix by pipetting and briefly centrifuge.

-

Incubation conditions depend on the type of DNA ends:

-

Heat-inactivate the ligase at 65°C for 10 minutes.[16]

-

The ligation mixture is now ready for transformation into competent cells.

The following diagram illustrates the role of 5'-phosphorylation in DNA ligation.

Applications in Drug Development

The 5'-phosphorylation of oligonucleotides is of growing importance in the development of nucleic acid-based therapeutics.

Immunostimulatory Oligonucleotides

The innate immune system can recognize viral RNA through the presence of a 5'-triphosphate group.[8] Synthetic oligonucleotides bearing a 5'-triphosphate can mimic this viral signature and act as potent agonists of receptors like RIG-I, leading to the production of type I interferons and other cytokines.[7][9] This property is being harnessed for the development of:

-

Vaccine Adjuvants: To enhance the immune response to vaccines.[6]

-

Immunotherapies: To stimulate an anti-tumor immune response.[6]

RNA Interference

For siRNAs to be effective in gene silencing, the antisense strand must have a 5'-phosphate to be properly loaded into the RISC complex.[8] While siRNAs can be phosphorylated by cellular kinases, chemically synthesized siRNAs are often produced with a 5'-phosphate to ensure maximum efficacy.

The following diagram provides an overview of the key applications of 5'-phosphorylated oligonucleotides.

Conclusion

The 5'-phosphorylation of oligonucleotides is a critical enabling technology in molecular biology and is playing an increasingly important role in the development of novel therapeutics. The choice between enzymatic and chemical phosphorylation methods depends on the specific application, scale, and desired workflow. Understanding the principles and protocols for 5'-phosphorylation is essential for researchers and professionals working in the fields of life sciences and drug development.

References

- 1. eu.idtdna.com [eu.idtdna.com]

- 2. neb.com [neb.com]

- 3. Ligation Protocol with T4 DNA Ligase [protocols.io]

- 4. neb.com [neb.com]

- 5. T4 Polynucleotide Kinase Protocol [promega.com]

- 6. synoligo.com [synoligo.com]

- 7. Function and Application of 5’-Triphosphate Oligonucleotides [biosyn.com]

- 8. glenresearch.com [glenresearch.com]

- 9. EP3342415B1 - Structure and use of 5' phosphate oligonucleotides - Google Patents [patents.google.com]

- 10. roboklon.com [roboklon.com]

- 11. neb.com [neb.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. A chemical 5'-phosphorylation of oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. glenresearch.com [glenresearch.com]

- 15. neb.com [neb.com]

- 16. Protocols · Benchling [benchling.com]

- 17. Ligation Protocol WITH T4 DNA Ligase (M0202) [protocols.io]

The Cornerstone of Synthetic Nucleic Acids: A Technical Guide to Phosphoramidite Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic biology and nucleic acid therapeutics, the precise chemical synthesis of oligonucleotides is paramount. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the production of custom DNA and RNA sequences with high fidelity.[1][2] At the heart of this powerful technology lies a sophisticated system of protecting groups, transient molecular shields that ensure the orderly and specific formation of the desired phosphodiester backbone. This technical guide provides an in-depth exploration of the core phosphoramidite protecting groups, their chemical logic, and the strategic considerations for their use in research and drug development.

The Principle of Orthogonal Protection in Oligonucleotide Synthesis

The synthesis of an oligonucleotide is a stepwise addition of nucleotide monomers to a growing chain, typically anchored to a solid support.[2][3] This process involves a cycle of four key chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[2][4] To prevent unwanted side reactions and ensure that the correct bonds are formed, the various reactive functional groups on the phosphoramidite monomers must be reversibly protected.[4][5]

The success of this strategy hinges on the principle of orthogonality , where each class of protecting group can be removed under specific conditions without affecting the others.[6][7] This allows for a controlled, sequential unveiling of reactive sites as the oligonucleotide chain is elongated.

Key Protecting Groups in Phosphoramidite Chemistry

There are three primary sites on a phosphoramidite monomer that require protection: the 5'-hydroxyl group, the phosphate (B84403) group, and the exocyclic amino groups of the nucleobases (adenine, guanine (B1146940), and cytosine).[8][9] Thymine and uracil (B121893) do not possess exocyclic amino groups and therefore do not require this type of protection.[5][8]

The 5'-Hydroxyl Protecting Group: Dimethoxytrityl (DMT)

The 5'-hydroxyl group of the nucleoside is protected by the acid-labile 4,4'-dimethoxytrityl (DMT) group.[5][9] This bulky group serves two critical functions: it prevents the 5'-hydroxyl from participating in unwanted reactions during the synthesis cycle, and its release upon treatment with a mild acid (like trichloroacetic acid or dichloroacetic acid) generates a bright orange-colored cation, which can be used to quantify the efficiency of each coupling step.[][11] The DMT group is cleaved at the beginning of each synthesis cycle to allow the addition of the next phosphoramidite.[4]

The Phosphate Protecting Group: β-Cyanoethyl

The phosphorus atom of the phosphoramidite is trivalent and highly reactive. To stabilize it during the coupling reaction and prevent side reactions, one of the phosphate oxygens is protected with a β-cyanoethyl group .[5][9] This group is stable to the acidic conditions used for DMT removal but is readily cleaved by β-elimination under the basic conditions of the final deprotection step.[12]

Exocyclic Amine Protecting Groups for Nucleobases

The exocyclic amino groups of adenine (B156593) (A), guanine (G), and cytosine (C) are nucleophilic and must be protected to prevent them from reacting with the activated phosphoramidite during coupling.[5] The choice of these protecting groups is a critical determinant of the final deprotection strategy and the overall compatibility of the synthesis with sensitive modifications.

These protecting groups are broadly categorized based on the conditions required for their removal:

-

Standard Protecting Groups: These are the most robust and require relatively harsh deprotection conditions, typically involving prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521).[13]

-

Fast-Deprotecting Groups: These groups are more labile and can be removed under milder conditions or in a shorter time frame, often using a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[14][15]

-

Mild and Ultra-Mild Protecting Groups: These are designed for the synthesis of oligonucleotides containing sensitive functional groups, such as fluorescent dyes or other labels, that would be degraded by harsh basic conditions.[14][16]

The following table summarizes the commonly used exocyclic amine protecting groups and their corresponding deprotection conditions.

| Nucleobase | Protecting Group | Abbreviation | Deprotection Strategy | Typical Deprotection Conditions |

| Adenine (A) | Benzoyl | Bz | Standard | Concentrated NH₄OH, 55°C, overnight[17] |

| Phenoxyacetyl | Pac | Mild / Ultra-Mild | 0.05M K₂CO₃ in Methanol, room temp, 4h[16] | |

| Cytosine (C) | Benzoyl | Bz | Standard | Concentrated NH₄OH, 55°C, overnight[13] |

| Acetyl | Ac | Fast / Mild | AMA, 65°C, 10 min[13] | |

| Guanine (G) | Isobutyryl | iBu | Standard | Concentrated NH₄OH, 55°C, overnight[13] |

| Dimethylformamidine | dmf | Fast | AMA, 65°C, 10 min[13] | |

| 4-isopropyl-phenoxyacetyl | iPr-Pac | Mild / Ultra-Mild | 0.05M K₂CO₃ in Methanol, room temp, 4h[16] |

The Oligonucleotide Synthesis Cycle: An Experimental Workflow

The automated solid-phase synthesis of oligonucleotides follows a precisely controlled, cyclical process. The following diagram illustrates the key steps involved in the addition of a single phosphoramidite monomer.

Detailed Experimental Protocols for Deprotection

The final step in oligonucleotide synthesis is the cleavage from the solid support and the removal of all protecting groups. The choice of deprotection protocol is dictated by the lability of the nucleobase protecting groups and the presence of any sensitive modifications on the oligonucleotide.

Standard Deprotection Protocol

This protocol is suitable for oligonucleotides synthesized with standard protecting groups (Bz-A, Bz-C, iBu-G).

-

Cleavage from Support: Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours.[17]

-

Transfer Supernatant: Carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a sealed vial.

-

Base Deprotection: Heat the vial at 55°C for 8-16 hours.[17]

-

Evaporation: Cool the vial and evaporate the ammonium hydroxide to dryness.

-

Reconstitution: Dissolve the oligonucleotide pellet in an appropriate buffer or water for subsequent purification and analysis.

Fast Deprotection Protocol (AMA)

This protocol is used for oligonucleotides synthesized with "fast" deprotecting groups (e.g., Ac-C, dmf-G).

-

Prepare AMA Solution: Mix equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.[14][15] This should be done in a fume hood with appropriate personal protective equipment.

-

Cleavage and Deprotection: Add the AMA solution to the solid support in a sealed vial and heat at 65°C for 10-15 minutes.[1][13]

-

Cooling and Evaporation: Cool the vial on ice and then evaporate the AMA solution to dryness.[1]

-

Reconstitution: Dissolve the oligonucleotide in buffer or water.

Ultra-Mild Deprotection Protocol

This protocol is essential for oligonucleotides with sensitive modifications and requires the use of ultra-mild protecting groups (Pac-A, iPr-Pac-G, Ac-C).[16]

-

Prepare Deprotection Solution: Prepare a 0.05M solution of potassium carbonate in anhydrous methanol.[16]

-

Cleavage and Deprotection: Add the potassium carbonate solution to the solid support and incubate at room temperature for 4 hours.[16]

-

Neutralization: After incubation, neutralize the solution by adding 2M triethylammonium (B8662869) acetate (B1210297) or a similar acidic buffer.

-

Desalting and Purification: The oligonucleotide can then be desalted and purified using standard techniques.

Logical Framework for Selecting a Deprotection Strategy

The selection of an appropriate deprotection strategy is a critical decision in the workflow of oligonucleotide synthesis. The following diagram outlines the logical considerations for this process.

Quantitative Impact of Protecting Group Chemistry on Synthesis Yield

The efficiency of each step in the synthesis cycle, particularly the coupling reaction, has a multiplicative effect on the final yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can lead to a significant reduction in the amount of desired product, especially for longer sequences.[18][19] High-quality phosphoramidites and optimized protocols typically achieve coupling efficiencies greater than 99%.[11][20]

The following table illustrates the theoretical yield of a full-length oligonucleotide based on the average coupling efficiency per cycle for sequences of different lengths.

| Oligonucleotide Length | Average Coupling Efficiency: 98.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 99.5% |

| 20-mer | 74.8% | 82.6% | 90.9% |

| 50-mer | 47.6% | 61.0% | 78.2% |

| 80-mer | 30.2% | 45.1% | 67.2% |

| 100-mer | 22.2% | 36.6% | 60.5% |

Theoretical Yield = (Average Coupling Efficiency)^(Number of Couplings)

Conclusion

The judicious use of protecting groups is fundamental to the success of phosphoramidite-based oligonucleotide synthesis. A thorough understanding of the different types of protecting groups, their chemical properties, and the corresponding deprotection strategies is essential for researchers, scientists, and drug development professionals. By carefully selecting the appropriate protecting group chemistry for the desired oligonucleotide, it is possible to achieve high yields of pure, functional nucleic acid sequences for a wide range of applications, from basic research to the development of novel therapeutics. The continuous innovation in protecting group strategies, particularly the development of milder and more orthogonal systems, will undoubtedly continue to expand the horizons of what is achievable in the field of synthetic nucleic acids.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. blog.invitek.com [blog.invitek.com]

- 3. bachem.com [bachem.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. glenresearch.com [glenresearch.com]

- 9. journalirjpac.com [journalirjpac.com]

- 11. idtdna.com [idtdna.com]

- 12. blog.biolytic.com [blog.biolytic.com]

- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

- 16. glenresearch.com [glenresearch.com]

- 17. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 18. benchchem.com [benchchem.com]

- 19. trilinkbiotech.com [trilinkbiotech.com]

- 20. researchgate.net [researchgate.net]

Whitepaper: A Comparative Analysis of Chemical and Enzymatic Phosphorylation for Research and Drug Development

An in-depth technical guide comparing chemical and enzymatic phosphorylation, tailored for researchers, scientists, and drug development professionals.

Introduction

Phosphorylation, the covalent addition of a phosphate (B84403) group to a molecule, is a ubiquitous and critical post-translational modification (PTM) that governs a vast array of cellular processes. This reversible modification, orchestrated by protein kinases and phosphatases, acts as a molecular switch, modulating protein function, localization, and interaction networks. Consequently, the study of phosphorylation is paramount in understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. This technical guide provides a comprehensive comparison of the two primary methodologies for achieving site-specific phosphorylation in a laboratory setting: chemical synthesis and enzymatic phosphorylation. We will delve into the core principles, experimental protocols, and data presentation for each, providing a clear framework for researchers to select the most appropriate method for their experimental needs.

Chemical Phosphorylation

Chemical phosphorylation offers precise control over the location of phosphate group installation, making it an invaluable tool for creating well-defined phosphopeptides and, in some cases, smaller proteins. The predominant method for chemical phosphorylation is solid-phase peptide synthesis (SPPS).

Core Methodology: Solid-Phase Peptide Synthesis (SPPS) of Phosphopeptides

SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. To introduce a phosphate group at a specific site, a protected phosphoamino acid derivative is incorporated during the synthesis.

Experimental Protocol: Manual Fmoc Solid-Phase Phosphopeptide Synthesis

This protocol outlines the synthesis of a phosphopeptide using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Protected phosphoamino acids (e.g., Fmoc-Ser(PO(OBzl)OH)-OH)

-

Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the last coupled amino acid is removed by treatment with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (or protected phosphoamino acid) is pre-activated with HATU and DIPEA in DMF and then added to the resin. The mixture is agitated to facilitate coupling.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents.

-

Cycle Repetition: Steps 2-5 are repeated for each amino acid in the desired sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the phosphate protecting groups) are removed using the cleavage cocktail.

-

Precipitation and Purification: The peptide is precipitated with cold diethyl ether, and the crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The final product is characterized by mass spectrometry to confirm its identity and purity.

Visualization of Chemical Phosphorylation Workflow

Caption: Solid-Phase Phosphopeptide Synthesis (SPPS) Workflow.

Enzymatic Phosphorylation

Enzymatic phosphorylation leverages the high specificity of protein kinases to transfer a phosphate group from a donor molecule, typically ATP, to a specific amino acid residue (Ser, Thr, or Tyr) on a substrate protein or peptide.

Core Methodology: In Vitro Kinase Assay

This technique involves incubating a substrate with a purified kinase under optimized reaction conditions. It is the gold standard for studying kinase-substrate relationships and for screening potential kinase inhibitors.

Experimental Protocol: In Vitro Kinase Assay

This protocol describes a general procedure for the enzymatic phosphorylation of a substrate.

Materials:

-

Purified, active protein kinase

-

Substrate (protein or peptide)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Stop solution (e.g., EDTA solution or SDS-PAGE loading buffer)

-

Detection reagents (e.g., [γ-³²P]ATP, phospho-specific antibodies)

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the kinase, substrate, and kinase reaction buffer in a microcentrifuge tube or a well of a microplate.

-

Initiation: The reaction is initiated by the addition of ATP. For radiolabeling, [γ-³²P]ATP is included in the ATP mix.

-

Incubation: The reaction is incubated at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a defined period (e.g., 30 minutes).

-

Termination: The reaction is stopped by adding a stop solution, such as EDTA to chelate Mg²⁺ (a necessary cofactor for most kinases) or by adding SDS-PAGE loading buffer and boiling the sample.

-

Detection and Analysis: The extent of phosphorylation can be determined by several methods:

-

Autoradiography: If [γ-³²P]ATP was used, the reaction products are separated by SDS-PAGE, and the gel is exposed to a phosphor screen or X-ray film.

-

Western Blotting: Products are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the phosphorylated form of the substrate.

-

Mass Spectrometry: The reaction mixture is analyzed to detect the mass shift corresponding to the addition of one or more phosphate groups (80 Da per phosphate).

-

ELISA: A quantitative immunoassay using a phospho-specific antibody.

-

Visualization of Enzymatic Phosphorylation Workflow

Caption: In Vitro Kinase Assay Workflow.

Quantitative Data Presentation and Comparison

The selection of a phosphorylation method is often guided by the specific experimental requirements. The following table summarizes the key quantitative and qualitative differences between the two approaches.

| Parameter | Chemical Phosphorylation (SPPS) | Enzymatic Phosphorylation (Kinase Assay) |

| Specificity | Absolute site-specificity defined by synthesis. | High, but dictated by the kinase's consensus sequence. |

| Yield | Variable, generally decreases with peptide length. | Dependent on enzyme kinetics and reaction conditions. |

| Substrate Scope | Primarily peptides, difficult for large proteins. | Peptides and folded proteins. |

| Reaction Conditions | Harsh (organic solvents, strong acids/bases). | Mild, aqueous, near-physiological conditions. |

| Scalability | Milligram to gram scale is achievable. | Typically microgram to low milligram scale. |

| Cost | High due to specialized reagents and instrumentation. | Can be high, depending on the cost of the purified kinase. |

| Throughput | Amenable to high-throughput parallel synthesis. | Well-suited for high-throughput screening in multi-well plates. |

Visualization of a Biological Signaling Pathway: The MAPK/ERK Cascade

To illustrate the biological context of phosphorylation, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a prime example of a signaling cascade driven by sequential phosphorylation events.

Caption: The MAPK/ERK Signaling Pathway.

Conclusion and Recommendations

The choice between chemical and enzymatic phosphorylation is not mutually exclusive; rather, they are complementary techniques.

-

Chemical phosphorylation is indispensable for creating precisely defined phosphopeptide standards, for mapping phosphorylation sites, and for structure-function studies where the exact location of the phosphate is a critical variable.

-

Enzymatic phosphorylation is the method of choice for studying the biological activity of kinases, for identifying novel kinase substrates, and for high-throughput screening of kinase inhibitors in drug discovery pipelines.

For a comprehensive research strategy, particularly in drug development, a dual approach is often optimal. Chemically synthesized phosphopeptides can be used to generate and validate phospho-specific antibodies, which are then employed in enzymatic assays to study kinase activity and inhibition in a more physiological context. This integrated approach provides a robust platform for dissecting the complex roles of phosphorylation in health and disease.

The Gold Standard of DNA Synthesis: A Deep Dive into the History and Chemistry of Phosphoramidites

For researchers, scientists, and drug development professionals, the ability to rapidly and accurately synthesize custom DNA sequences is a cornerstone of modern molecular biology. This in-depth technical guide explores the history and core chemistry of the phosphoramidite (B1245037) method, the undisputed gold standard for DNA synthesis. We will delve into the key innovations that led to its development, provide detailed experimental protocols, and present a quantitative comparison with its predecessors.

From Cumbersome Beginnings to an Automated Revolution: A Historical Perspective

The journey to automated, high-fidelity DNA synthesis was a multi-decade endeavor, marked by significant chemical innovations. Early methods, while groundbreaking for their time, were plagued by low yields, lengthy reaction times, and the formation of unwanted side products.

The Predecessors: Phosphodiester and Phosphotriester Methods

The initial forays into chemical DNA synthesis were dominated by the phosphodiester and phosphotriester methods. The phosphodiester approach, pioneered in the 1950s, involved the formation of a natural phosphodiester linkage between nucleosides. However, the presence of an unprotected phosphate (B84403) group led to branching and other side reactions, severely limiting the length and purity of the resulting oligonucleotides. Each coupling cycle was laborious and time-consuming, often taking hours to complete.

The phosphotriester method , developed in the 1960s, offered an improvement by protecting the phosphate group with a labile protecting group. This minimized side reactions and allowed for the synthesis of longer DNA fragments. Despite this advancement, the phosphotriester method still suffered from relatively low coupling efficiencies and long cycle times, making the synthesis of oligonucleotides longer than 20 bases a significant challenge.

The Breakthrough: Marvin H. Caruthers and Phosphoramidite Chemistry

The landscape of DNA synthesis was irrevocably changed in the early 1980s with the introduction of phosphoramidite chemistry by Marvin H. Caruthers and his colleagues.[1][2] This new approach utilized highly reactive trivalent phosphorus compounds called nucleoside phosphoramidites. These reagents are stable enough to be handled and stored, yet can be rapidly activated to form the crucial internucleotide linkage with exceptional efficiency.[3]

The key innovation of the phosphoramidite method was the use of a phosphoramidite group, which, upon activation with a weak acid like tetrazole, becomes a highly reactive intermediate. This intermediate rapidly couples with the free 5'-hydroxyl group of the growing DNA chain, which is attached to a solid support. This solid-phase approach, a concept earlier introduced by Robert Letsinger, streamlined the entire process by allowing for the easy removal of excess reagents and byproducts after each step.[4] The combination of stable, yet highly reactive, phosphoramidite monomers and solid-phase synthesis paved the way for the automation of DNA synthesis, leading to the development of the first commercial DNA synthesizers.[4]

A Comparative Look at DNA Synthesis Chemistries

The superiority of the phosphoramidite method is evident when comparing its key performance metrics with those of its predecessors.

| Feature | Phosphodiester Method | Phosphotriester Method | Phosphoramidite Method |

| Average Coupling Efficiency | Low (<90%) | Moderate (~90-95%) | Very High (>98%, typically >99.5%)[5][6] |

| Typical Cycle Time | Hours | > 1.5 hours[4] | 3-5 minutes[2] |

| Maximum Oligonucleotide Length | < 20 bases[4] | ~20 bases[4] | Up to 200 bases[7][8] |

| Key Limitations | Branching, side reactions, slow | Long coupling times, unstable intermediates | Sensitivity to water and air |

The Phosphoramidite Synthesis Cycle: A Step-by-Step Technical Protocol